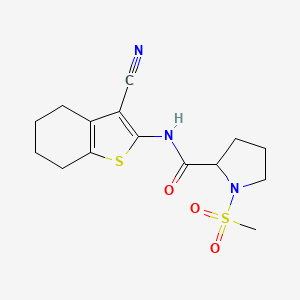![molecular formula C14H16N4O3S2 B6588007 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 1236270-35-1](/img/structure/B6588007.png)
1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . A method to synthesize N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine via controlling reaction conditions has been reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by various factors. For instance, the structure-activity relationship (SAR) of the studied compounds shows that different substituents can lead to different biological profiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the pyrrolidine ring. The non-planarity of the ring allows increased three-dimensional coverage, a phenomenon called "pseudorotation" .作用机制
MSPC has been studied for its ability to inhibit the growth of certain cancer cells. It does this by binding to and inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the synthesis of nucleotides, which are essential for the growth and replication of cancer cells. By binding to and inhibiting DHFR, MSPC prevents the synthesis of nucleotides, thus inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
MSPC has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), thus preventing the synthesis of nucleotides and inhibiting the growth of certain cancer cells. Additionally, MSPC has been found to have anti-inflammatory and anti-apoptotic properties. It has also been found to have anti-angiogenic properties, meaning it can inhibit the development of new blood vessels, which is important for the treatment of cancer.
实验室实验的优点和局限性
MSPC has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield. Additionally, it is relatively stable and has a wide range of applications. On the other hand, there are some limitations to its use in laboratory experiments. For example, it is not easily soluble in water, making it difficult to use in aqueous solutions. Additionally, its anti-cancer properties are not well understood, making it difficult to accurately predict its effects on cancer cells.
未来方向
There are a number of potential future directions for the study of MSPC. These include further investigation into its anti-cancer properties, as well as its potential use in the treatment of other diseases. Additionally, further research could be done into the mechanism of action of MSPC and its potential for drug delivery. Additionally, further research could be done into the synthesis of MSPC and its potential for use in drug design. Finally, further research could be done into the potential of MSPC for use in drug delivery and drug targeting.
合成方法
MSPC can be synthesized using a variety of methods. The most common method is the condensation reaction of 4-(pyridin-2-yl)-1,3-thiazol-2-amine and methanesulfonyl chloride in the presence of an appropriate base, such as triethylamine. This reaction produces MSPC in a high yield. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction.
科学研究应用
MSPC has been studied extensively in the laboratory due to its potential as a drug candidate. It has been found to have anti-cancer and anti-inflammatory properties, as well as the ability to inhibit the growth of certain cancer cells. It has also been used in the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, MSPC has been shown to have anti-apoptotic and anti-angiogenic properties, making it a promising therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
1-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-23(20,21)18-8-4-6-12(18)13(19)17-14-16-11(9-22-14)10-5-2-3-7-15-10/h2-3,5,7,9,12H,4,6,8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBXENHIXYJBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate](/img/structure/B6587925.png)
![methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate](/img/structure/B6587928.png)
![methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate](/img/structure/B6587933.png)
![methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate](/img/structure/B6587939.png)
![phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B6587947.png)
![phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B6587949.png)
![N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5-chlorothiophene-2-carboxamide](/img/structure/B6587959.png)
![2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587960.png)
![4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587966.png)
![5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide](/img/structure/B6587978.png)
![N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide](/img/structure/B6587990.png)
![N-(4-fluorophenyl)-4-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B6587991.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6587993.png)
